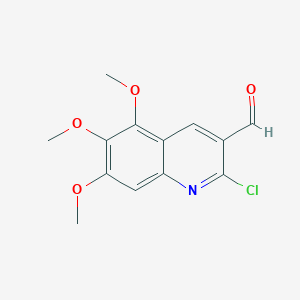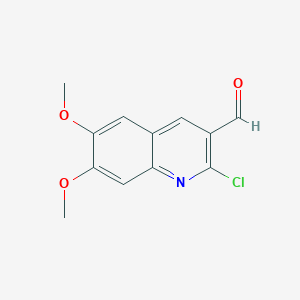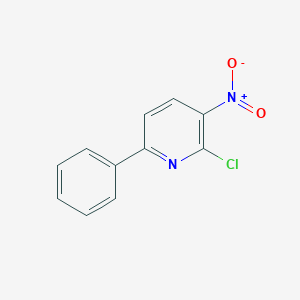![molecular formula C16H16N2O3S B187357 N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide CAS No. 65069-48-9](/img/structure/B187357.png)
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide, commonly referred to as DMCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCB is a thioamide derivative of benzamide and is known for its ability to interact with various biological targets, making it a promising candidate for a wide range of research applications.
Wirkmechanismus
The exact mechanism of action of DMCB is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMCB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, DMCB has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
DMCB has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDAC and interact with the dopamine D2 receptor, DMCB has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in the brain. Additionally, DMCB has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMCB for use in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile tool for studying various biological processes. Additionally, DMCB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of DMCB is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving DMCB. One area of interest is in the development of DMCB-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMCB and its potential interactions with other biological targets. Finally, there is potential for the development of new synthetic methods for DMCB that could improve its efficiency and reduce its cost.
Synthesemethoden
DMCB can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with benzamide to form DMCB. The synthesis of DMCB is a relatively straightforward process that can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DMCB has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DMCB has been shown to inhibit the growth of various cancer cell lines. Additionally, DMCB has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
65069-48-9 |
|---|---|
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
InChI-Schlüssel |
LWPVPLGFIBUYGL-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




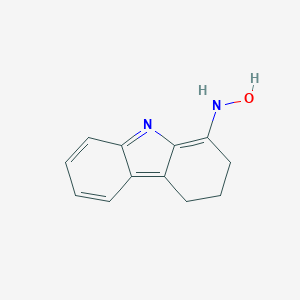
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
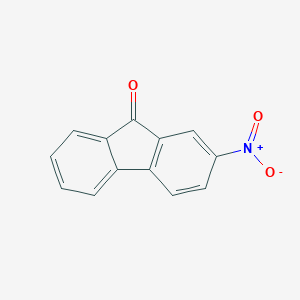
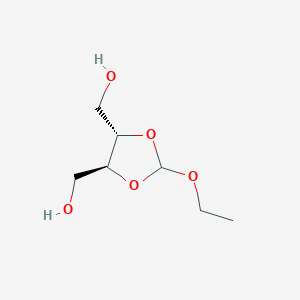
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

